

Application Note: Enzymatic Assay for the Quantification of 2-Phosphoglycerate

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Compound of Interest

Compound Name: *D-2-Phosphoglyceric acid*

Cat. No.: *B15574559*

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Introduction

2-Phosphoglycerate (2-PG) is a pivotal intermediate metabolite in the glycolysis pathway, formed from 3-phosphoglycerate and subsequently converted to phosphoenolpyruvate (PEP). [1] The accurate quantification of 2-PG is crucial for studying metabolic regulation and analyzing the glycolytic pathway in various physiological and pathological states, including cancer.[1][2] This application note describes a sensitive and reliable enzymatic assay for the quantification of 2-PG in a variety of biological samples. The assay can be performed in a 96-well microplate format and is amenable to both colorimetric and fluorometric detection.

Assay Principle

The enzymatic assay for 2-phosphoglycerate quantification is based on a coupled enzyme reaction.[2][3] In the initial step, 2-PG is converted to phosphoenolpyruvate (PEP) by the enzyme enolase.[3][4][5] The subsequent reactions vary depending on the specific assay kit, but a common method involves the conversion of PEP to pyruvate.[2][3] This pyruvate is then oxidized in a reaction that produces a stable signal, which is proportional to the amount of 2-PG in the sample.[2][6][7] The signal can be measured using a spectrophotometric or fluorometric microplate reader.[2][4]

For accurate quantification, a standard curve is generated using known concentrations of 2-PG. To account for potential background signals from the sample matrix, a sample blank is often prepared for each unknown sample. The 2-PG concentration in the test samples is then determined by comparing their signal to the standard curve.[3]

Experimental Protocols

1. Materials and Reagents

- 2-PG Assay Buffer
- 2-PG Probe (e.g., OxiRed™ Probe)
- 2-PG Enzyme Mix (containing enolase)[2][6]
- 2-PG Developer[2][6]
- 2-PG Standard (e.g., 100 mM stock solution)[2]
- 96-well flat-bottom plates (clear for colorimetric, black for fluorometric assays)[2]
- Microplate reader capable of measuring absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm[2][4]
- Precision pipettes and tips
- Ice bucket
- Deionized water (dH₂O)

2. Reagent Preparation

- 2-PG Assay Buffer: Allow the buffer to warm to room temperature before use.[2]
- 2-PG Probe: If stored in DMSO, warm to melt the solution and mix well before use.[2]
- 2-PG Enzyme Mix and Developer: Reconstitute the lyophilized powders with the appropriate volume of 2-PG Assay Buffer as specified by the manufacturer.[2][6] Keep on ice during use. [2]
- 2-PG Standard: Prepare a 1 mM working solution by diluting the stock solution with dH₂O. Further dilutions are then made to generate the standard curve.[2]

3. Standard Curve Preparation

- For Colorimetric Assay: Prepare a series of standards ranging from 0 to 10 nmol/well. For example, add 0, 2, 4, 6, 8, and 10 μL of a 1 mM 2-PG standard solution to a 96-well plate, generating 0, 2, 4, 6, 8, and 10 nmol/well standards. Adjust the volume of each well to 50 μL with 2-PG Assay Buffer.[\[2\]](#)
- For Fluorometric Assay: Prepare a series of standards ranging from 0 to 250 pmol/well. For example, add 0, 2, 4, 6, 8, and 10 μL of a 25 μM 2-PG standard solution to a 96-well plate, generating 0, 50, 100, 150, 200, and 250 pmol/well standards. Adjust the volume of each well to 50 μL with 2-PG Assay Buffer.[\[2\]](#)

4. Sample Preparation

- Liquid Samples: Serum, plasma, urine, and cell culture supernatants can often be assayed directly after centrifugation to remove any precipitates.[\[1\]](#)
- Cell and Tissue Lysates: Homogenize tissue (10 mg) or cells (1×10^6) in ice-cold 2-PG Assay Buffer.[\[2\]](#) Centrifuge at high speed (e.g., 12,000 $\times g$) for 5-10 minutes to remove insoluble material.[\[2\]](#)[\[6\]](#) The resulting supernatant can be used for the assay. For some samples, deproteinization using a 10 kDa spin filter may be necessary.[\[3\]](#)
- Add 1-50 μL of the prepared sample to wells of the 96-well plate. For each sample, prepare a "Sample" well and a "Sample Blank" well. Adjust the final volume to 50 μL with 2-PG Assay Buffer.[\[1\]](#)

5. Assay Procedure

- Reaction Mix Preparation: Prepare a master mix for the reactions. For each well, the reaction mix typically contains the 2-PG Assay Buffer, 2-PG Enzyme Mix, 2-PG Developer, and the probe.
- Sample Blank Mix Preparation: For sample blanks, prepare a similar mix but omit the key enzyme that initiates the 2-PG-specific reaction (e.g., Enolase).[\[1\]](#)
- Incubation: Add 50 μL of the appropriate Reaction Mix to each well containing the standards and samples. Add 50 μL of the Sample Blank Mix to the sample blank wells. Mix gently and incubate for 30-60 minutes at 37°C, protected from light.[\[1\]](#)[\[3\]](#)

- Measurement: Read the absorbance at 570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay using a microplate reader.[1][4]

6. Data Analysis

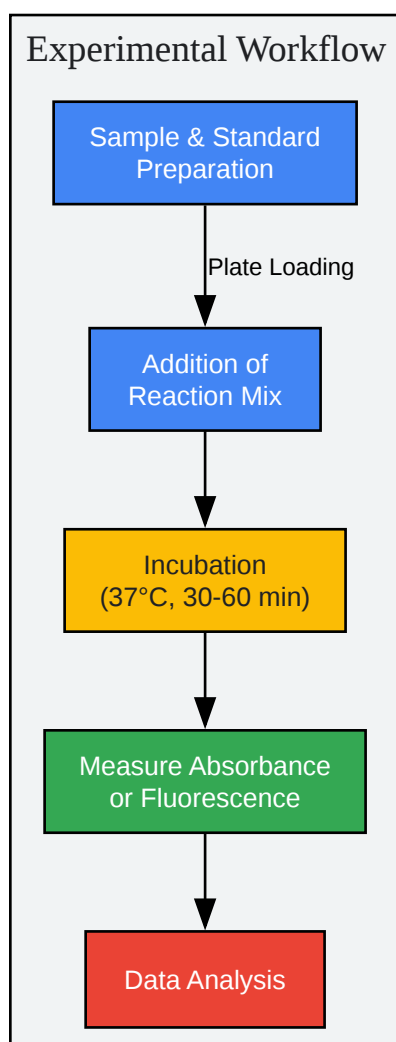
- Subtract the 0 standard reading from all other standard and sample readings.
- Plot the standard curve of net absorbance or fluorescence versus the amount of 2-PG.
- For each sample, subtract the reading of the sample blank from the reading of the sample to obtain the corrected measurement.
- Use the corrected sample readings to determine the amount of 2-PG in the sample from the standard curve.
- The concentration of 2-PG in the sample can be calculated as follows: Concentration = (Amount of 2-PG from standard curve / Sample volume) x Dilution factor

Data Presentation

Table 1: Representative Data for 2-Phosphoglycerate Standard Curve (Fluorometric Assay)

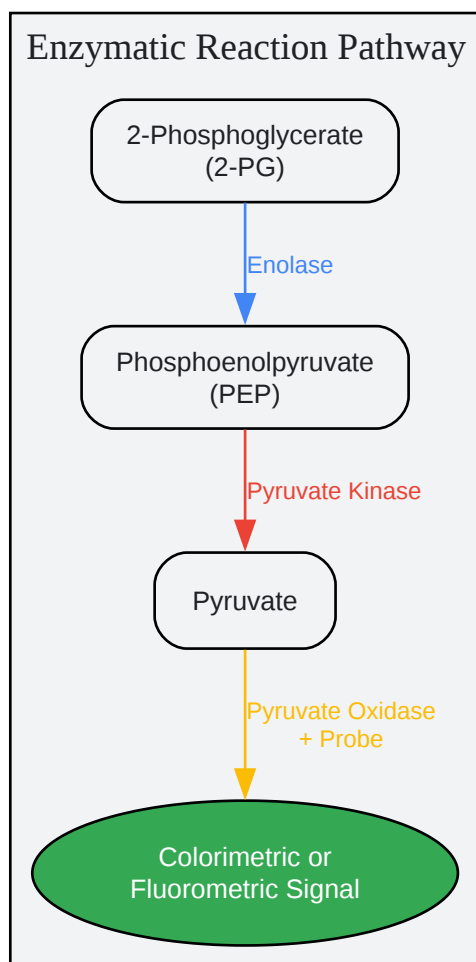
2-PG (pmol/well)	Raw Fluorescence Units (RFU)	Net RFU (Corrected for Blank)
0 (Blank)	150	0
50	980	830
100	1820	1670
150	2650	2500
200	3510	3360
250	4350	4200

Visualizations



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Caption: A flowchart of the experimental workflow for the enzymatic quantification of 2-phosphoglycerate.



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Caption: The coupled enzymatic reaction pathway for the quantification of 2-phosphoglycerate.

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